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Compound of Interest

Compound Name: 4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071

The 4-hydroxyquinoline, also known as 4-quinolone, scaffold is a privileged structure in
medicinal chemistry, forming the core of numerous natural and synthetic compounds with a
wide array of pharmacological properties.[1][2] These nitrogen-containing heterocyclic aromatic
compounds are recognized for their diverse biological activities, including anticancer,
antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of
the 4-hydroxyquinoline ring system allows for substitutions at various positions, enabling the
fine-tuning of its biological activity and providing a rich field for structure-activity relationship
(SAR) studies. This guide provides a comparative overview of the SAR of 4-hydroxyquinoline
derivatives in key therapeutic areas, supported by experimental data and protocols.

Anticancer Activity

4-Hydroxyquinoline derivatives have shown significant potential as anticancer agents, with
some compounds exhibiting selective toxicity towards cancer cells, including multidrug-
resistant (MDR) strains.[1] The SAR studies in this area have revealed critical insights into the
structural requirements for cytotoxicity.

Key SAR Findings:

o Substitution at C2: Modifications at the C2 position with groups like styryl or acetates have
been explored. The introduction of benzylidene moieties through Knoevenagel condensation
has yielded derivatives with notable cytotoxic effects.[1]
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o Substitution at C3: The presence of a carboxyl group at the C3 position is a common feature
in many biologically active quinolones.[1] Further derivatization of this carboxyl group into
carbohydrazides has produced compounds with moderate anti-HIV activity, which shares
relevance with anticancer studies targeting cellular proliferation.[4]

o Substitution on the Benzene Ring: The nature and position of substituents on the benzene
part of the quinoline ring significantly influence the anticancer activity. Electron-withdrawing
groups can modulate the electronic properties of the molecule, potentially enhancing its
interaction with biological targets.

Data Presentation: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

Compound Substituent(s) Cell Line IC50 (pM) Reference
Doxorubicin
- MDA-MB-468 0.01 [5]
(Control)
Doxorubicin
- MDA-MB-231 0.11 [5]
(Control)
Doxorubicin
- MCF-7 0.1 [5]
(Control)
Doxorubicin
- SK-BR-3 0.08 [5]
(Control)
Example Colon )
o 2-styryl ] Varies [1]
Derivative 1 Adenocarcinoma
Example - N
o 3-carboxyl Not specified Not specified [1]
Derivative 2
Example C2'-methyl-8- _ o
o o Lung Cancer High Activity [6]
Derivative 3 hydroxyquinoline

C2'-morpholine-
Example o
o 8- Lung Cancer Reduced Activity  [6]
Derivative 4 o
hydroxyquinoline
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Note: Specific IC50 values for many derivatives are embedded within extensive studies and
require detailed extraction. The table provides a structural basis for comparison based on the
literature.

Experimental Protocols: Cytotoxicity Assessment (Resazurin Reduction Assay)

This assay is used to measure the cytotoxicity of compounds on various cancer cell lines.[7]

o Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable
density and incubate for 24 hours to allow for attachment.

o Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline
derivatives. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

e Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

o Resazurin Addition: Add resazurin solution to each well and incubate for a few hours.

o Measurement: Measure the fluorescence or absorbance at the appropriate wavelength. The
amount of resorufin produced is proportional to the number of viable cells.

o Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and
determine the IC50 value (the concentration of the compound that inhibits 50% of cell
growth).

Visualization: General Workflow for Anticancer Evaluation
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Design of 4-Hydroxyquinoline Derivatives
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Caption: Workflow for the development of 4-hydroxyquinoline derivatives as anticancer agents.
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Antimicrobial Activity

The 4-hydroxyquinoline core is fundamental to the quinolone class of antibiotics.[1] SAR
studies have been pivotal in developing new derivatives to combat antimicrobial resistance.

Key SAR Findings:

o Core Structure: The 4-hydroxyquinoline scaffold itself possesses antimicrobial properties by
disrupting essential cellular processes in bacteria and fungi.[8]

o C3-Carboxylic Acid: This group is crucial for the activity of many quinolone antibiotics, as it is
involved in binding to bacterial DNA gyrase.

» Hybrid Molecules: Hybrid compounds incorporating 4-aminoquinoline-hydrazones and isatin
have shown promising activity against various bacterial strains.[9]

o Halogenation: The introduction of halogen atoms, such as chlorine, into the 8-
hydroxyquinoline scaffold can significantly enhance antibacterial activity.[10] Dichloro-
derivatives often show superior activity.[10]

Data Presentation: Antibacterial Activity of Quinolone Derivatives
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. . . Activity (MIC in pM
Compound Series Bacterial Strain Reference
or pg/mL)

4-Aminoquinoline- )
E. faecalis, S. aureus, Good to moderate
hydrazones (HD ) o [9]
_ P. aeruginosa activity
series)

4-Aminoquinoline- -
Inhibitory effects

isatin hybrids (HS E. faecalis, S. aureus [9]
) noted
series)
2-sulfoether-4- MIC as low as 0.8 uM
) S. aureus o [11]
guinolones for some derivatives

MIC as low as 1.61
2-sulfoether-4-

) B. cereus pUM for some [11]
quinolones o
derivatives
Dihalogenated 8- High activity (MIC
o Gonococcal pathogen [10]
hydroxyquinolines range 0.08-0.56 uM)

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

o Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S.
aureus, E. coli) in a suitable broth.

o Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter
plate containing the broth.

¢ Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria
without compound) and a negative control (broth only).

¢ Incubation: Incubate the plate at 37°C for 18-24 hours.

o Determination of MIC: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism.

Visualization: SAR Logic for Antimicrobial Activity
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Caption: Key structural modifications enhancing the antimicrobial activity of 4-
hydroxyquinolines.

Antiviral Activity

Recent studies have highlighted the potential of 4-hydroxyquinoline derivatives as broad-
spectrum antiviral agents, with activity against various coronaviruses, including SARS-CoV-2.
[12][13]

Key SAR Findings:

» Hybrid Scaffolds: Pyrazole derivatives bearing a hydroxyquinoline scaffold have
demonstrated potent inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E.[12][13]

 Lipophilicity and Electron-withdrawing Groups: For some 8-hydroxyquinoline derivatives,
antiviral activity against influenza H5N1 was found to increase with greater lipophilicity and
the presence of electron-withdrawing substituents on an anilide ring.[14]

» Host-Targeting Mechanism: Some 4-quinoline carboxylic acid analogs act as potent
inhibitors of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for
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pyrimidine biosynthesis and, consequently, viral replication.[15][16] This host-targeting

mechanism may reduce the likelihood of viral resistance.[15][16]

Data Presentation: Antiviral Activity of 4-Hydroxyquinoline Derivatives

Compound/ . Selectivity
L Virus Assay IC50 / EC50 Reference
Derivative Index (SI)
2-isobutyl-
5,7-dichloro- ]
Dengue Virus )
8- In vitro 0.49 uM 39.5 [14]
_ (DENV2)
hydroxyquinol
ine
2-isopropyl-
5,7-dichloro- ]
Dengue Virus ]
8- In vitro 3.03 uM 5.30 [14]
. (DENV2)
hydroxyquinol
ine
Potent
Hydroxyquino inhibition at
] SARS-CoV-2, Plaque
line-pyrazole ) low Favorable [12][13]
_ MERS-CoV Reduction _
hybrids concentration
s

C44 (a 4-
quinoline Replication N

) VSV 2nM Not specified [15][16]
carboxylic Assay
acid)
C44 (a 4-
quinoline WSN- Replication N

) 41 nM Not specified [15][16]
carboxylic Influenza Assay
acid)

Experimental Protocols: Plague Reduction Assay

This assay is a standard method for measuring the antiviral activity of a compound.[13]
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e Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for
coronaviruses) in multi-well plates.

 Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period
(e.g., 1 hour) to allow viral attachment and entry.

e Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid
medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of
the test compound.

 Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are
formed.

e Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

e Quantification: Count the number of plagues in each well. The concentration of the
compound that reduces the number of plaques by 50% (EC50) is determined.

Visualization: Potential Antiviral Mechanisms of Action
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Caption: Dual antiviral mechanisms of 4-hydroxyquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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